4-Chloro-2,5-difluorophenylboronic acid
CAS No.: 2055778-26-0
VCID: VC11695489
Molecular Formula: C6H4BClF2O2
Molecular Weight: 192.36 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural FeaturesThe compound consists of a boronic acid group () attached to a phenyl ring substituted with chlorine and fluorine atoms at specific positions. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences its chemical reactivity.
Laboratory Synthesis4-Chloro-2,5-difluorophenylboronic acid is synthesized through a reaction involving 4-chloro-2,5-difluorobenzene and boron-containing reagents such as bis(pinacolato)diboron. The reaction typically employs a palladium catalyst under mild conditions in the presence of a base (e.g., potassium carbonate). The process is carried out under an inert atmosphere to prevent oxidation. Industrial Scale ProductionOn an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Techniques such as continuous flow reactors are used to enhance scalability while maintaining purity. Organic SynthesisThe compound is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable building block for synthesizing complex organic molecules such as biaryl compounds. Pharmaceutical Research4-Chloro-2,5-difluorophenylboronic acid is utilized in drug discovery for designing boron-based therapeutics. Its unique substitution pattern influences biological activity, making it a candidate for further exploration in medicinal chemistry. Material ScienceThe compound plays a role in the development of advanced materials, including polymers and electronic components, due to its ability to undergo precise chemical transformations. Chemical ReactionsThe primary reaction involving this compound is the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl products. Reaction Conditions
Reaction Mechanism
Comparison with Related Compounds
The unique substitution pattern of chlorine and fluorine atoms on the phenyl ring influences electronic effects, making this compound distinct in terms of reactivity and selectivity. Research OutlookThe versatility of 4-Chloro-2,5-difluorophenylboronic acid makes it a promising candidate for future research:
This compound exemplifies the importance of organoboron chemistry in advancing both fundamental research and industrial applications. |
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CAS No. | 2055778-26-0 | ||||||||||||||||||||||||
Product Name | 4-Chloro-2,5-difluorophenylboronic acid | ||||||||||||||||||||||||
Molecular Formula | C6H4BClF2O2 | ||||||||||||||||||||||||
Molecular Weight | 192.36 g/mol | ||||||||||||||||||||||||
IUPAC Name | (4-chloro-2,5-difluorophenyl)boronic acid | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C6H4BClF2O2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,11-12H | ||||||||||||||||||||||||
Standard InChIKey | LRZWCWTWFFVBGT-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | B(C1=CC(=C(C=C1F)Cl)F)(O)O | ||||||||||||||||||||||||
Canonical SMILES | B(C1=CC(=C(C=C1F)Cl)F)(O)O | ||||||||||||||||||||||||
PubChem Compound | 56604411 | ||||||||||||||||||||||||
Last Modified | Nov 23 2023 |
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